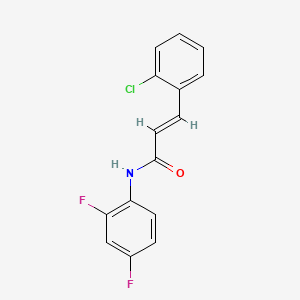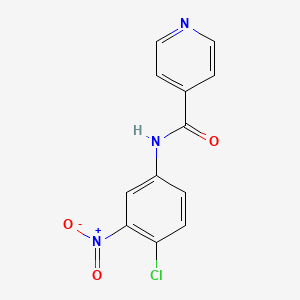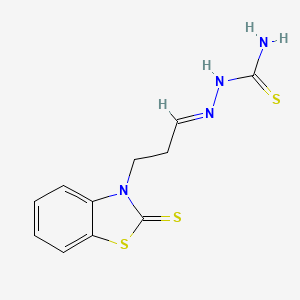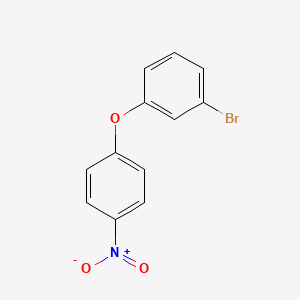
3-(2-chlorophenyl)-N-(2,4-difluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(2,4-difluorophenyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as CPAA and is synthesized through various methods. CPAA has been found to exhibit potent biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of CPAA is not fully understood. However, it has been suggested that CPAA induces apoptosis in cancer cells by activating the caspase pathway. CPAA has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects
CPAA has been found to exhibit potent biological activities, making it a promising candidate for drug development. CPAA has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, CPAA has been found to exhibit antifungal activity against various fungal strains, including Candida albicans. CPAA has also been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPAA has several advantages for lab experiments, including its potent biological activities, making it a promising candidate for drug development. Additionally, CPAA is relatively easy to synthesize, making it readily available for research purposes. However, CPAA also has limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for CPAA research, including further investigation of its mechanism of action, optimization of its biological activities for drug development, and evaluation of its potential toxicity and safety for human use. Additionally, CPAA can be used as a starting point for the synthesis of analogs with improved biological activities and reduced toxicity. Further research on CPAA and its analogs can lead to the development of novel drugs for the treatment of various diseases, including cancer, fungal infections, and bacterial infections.
Conclusion
In conclusion, CPAA is a synthetic compound that has gained significant attention in scientific research due to its unique properties. CPAA has been found to exhibit potent biological activities, making it a promising candidate for drug development. CPAA can be synthesized through various methods, and its mechanism of action is not fully understood. CPAA has several advantages for lab experiments, including its potent biological activities and relatively easy synthesis. However, CPAA also has limitations, including its potential toxicity and limited solubility in water. Future research on CPAA and its analogs can lead to the development of novel drugs for the treatment of various diseases.
Métodos De Síntesis
CPAA is synthesized through various methods, including the Knoevenagel condensation reaction. The reaction involves the reaction of 2,4-difluorobenzaldehyde with 2-chlorobenzaldehyde in the presence of a base, such as piperidine, to form the intermediate product, which is subsequently reacted with acryloyl chloride to produce CPAA. Other methods of synthesizing CPAA include the reaction of 2,4-difluorobenzaldehyde with 2-chloro-N-(2-hydroxyethyl)aniline in the presence of a base to form the intermediate product, which is subsequently reacted with acryloyl chloride to produce CPAA.
Aplicaciones Científicas De Investigación
CPAA has been found to exhibit potent biological activities, making it a promising candidate for drug development. CPAA has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, CPAA has been found to exhibit antifungal activity against various fungal strains, including Candida albicans. CPAA has also been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2NO/c16-12-4-2-1-3-10(12)5-8-15(20)19-14-7-6-11(17)9-13(14)18/h1-9H,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQXFLNZWGTYGV-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5696402.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)



![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)

![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5696431.png)
![3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5696441.png)
![N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)



